molecular formula C15H18N2 B1438709 N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine CAS No. 105295-86-1

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine

Cat. No.: B1438709
CAS No.: 105295-86-1
M. Wt: 226.32 g/mol
InChI Key: IOTLBNWDVMHJKQ-UHFFFAOYSA-N
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Description

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine is a chemical compound offered with a purity of 95% . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. As a substituted phenylenediamine, this compound belongs to a class of molecules known for their interesting redox properties and utility in organic synthesis . Related diaminoaromatic compounds serve as key precursors in the synthesis of dyes and functional materials . Researchers value these structures for developing new compounds with applications in material science and as building blocks for more complex molecules .

Properties

IUPAC Name

4-N-benzyl-4-N,2-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-12-10-14(8-9-15(12)16)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTLBNWDVMHJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 1,3-Dimethylbenzene-1,4-diamine

The precursor 1,3-dimethylbenzene-1,4-diamine can be prepared by reduction of corresponding nitro compounds or direct amination of methyl-substituted benzene derivatives. For example, hydrogenation of 3-methoxy-N,N-dimethyl-4-nitroaniline under palladium on carbon catalyst in ethyl acetate under hydrogen atmosphere yields the corresponding diamine with high yield (94%).

Step Reagents & Conditions Outcome Yield
Hydrogenation 3-methoxy-N,N-dimethyl-4-nitroaniline, Pd/C, H2 (50 psi), ethyl acetate, 0.5 h Reduction to 2-methoxy-N,N-dimethylbenzene-1,4-diamine 94%

N-Benzylation of 1,3-Dimethylbenzene-1,4-diamine

The key step in preparing this compound is the selective benzylation of the amino group. This is achieved by reacting the diamine with benzyl bromide or substituted benzyl halides in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

  • The benzyl bromide is added dropwise to a heated solution of the diamine and base in DMF.
  • Reaction temperature is typically maintained around 100–130 °C.
  • The reaction mixture is stirred for several hours (e.g., 1–4 hours).
  • After completion, the product is isolated by precipitation or extraction and purified by column chromatography.
Step Reagents & Conditions Outcome Yield Range
N-Benzylation 1,3-dimethylbenzene-1,4-diamine, benzyl bromide, K2CO3, DMF, 100–130 °C, 1–4 h Formation of this compound 40–60%

This method is supported by analogous benzylation reactions reported for related compounds, such as N-aryl pyrimidin-2-amines, where benzyl bromides react with amines under similar conditions to give moderate yields.

Alternative Catalytic Amination Methods

Advanced synthetic protocols such as Buchwald-Hartwig amination have been applied to related aromatic amines to improve selectivity and yield. These methods use palladium catalysts with phosphine ligands under inert atmosphere and base to couple aromatic amines with benzyl halides.

  • Catalysts: Pd(0) complexes such as dichlorobis(triphenylphosphine)Pd(II).
  • Ligands: Xantphos or triphenylphosphine.
  • Base: Sodium tert-butoxide or potassium carbonate.
  • Solvent: Toluene or DMF.
  • Conditions: Reflux under nitrogen atmosphere.

Such catalytic amination can yield the benzylated product in moderate yields (30–45%) and offer better control over mono- versus di-substitution.

Research Findings and Optimization

Reaction Conditions and Yields

Method Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Notes
Hydrogenation of nitro precursor Pd/C, H2 (50 psi) Ethyl acetate RT 0.5 94 Efficient reduction to diamine
Direct benzylation K2CO3 DMF 100–130 1–4 40–60 Dropwise addition of benzyl bromide
Buchwald-Hartwig amination Pd(0), Xantphos, NaOtBu Toluene Reflux 6–12 30–45 Catalytic, selective N-benzylation

Notes on Selectivity

  • Selective mono-benzylation is critical to avoid over-alkylation.
  • Controlled addition of benzyl bromide and stoichiometry of base help achieve selectivity.
  • Catalytic methods provide milder conditions but require careful optimization of ligands and catalyst loadings.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Comments
Reduction of nitro precursor to diamine Pd/C, H2, ethyl acetate, RT, 0.5 h 94 High yield, clean reduction
N-Benzylation by alkylation Benzyl bromide, K2CO3, DMF, 100–130 °C, 1–4 h 40–60 Straightforward, moderate yield
Catalytic N-benzylation (Buchwald-Hartwig) Pd(0), Xantphos, NaOtBu, toluene, reflux, 6–12 h 30–45 Selective, requires catalyst system

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Weight Key Properties/Applications References
N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine N1-Benzyl, N1,3-dimethyl Not reported High lipophilicity; potential use in drug design or polymer synthesis
N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine N1-Cyclohexyl, N1,3-dimethyl 218.34 Steric bulk; storage at 2–8°C for stability
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine N1,N1-Dimethyl, 2-CF3 204.195 Electron-withdrawing CF3 group; potential in electronic materials
3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine 3-Methoxy, N1,N1-dimethyl 166.22 Electron-donating methoxy group; directing in C–H functionalization
N,N,N′-Trimethyl-1,4-benzenediamine N1,N1,N4-Trimethyl 164.24 Enhanced solubility; used in dye synthesis

Key Observations :

  • Steric Effects : The benzyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or methoxy groups. This may hinder reactivity in certain substitution reactions but enhance stability in hydrophobic environments .
  • In contrast, electron-donating groups (e.g., methoxy in ) increase reactivity in electrophilic aromatic substitution.
  • Lipophilicity : The benzyl group likely increases lipophilicity compared to cyclohexyl or trifluoromethyl derivatives, which could improve membrane permeability in pharmacological contexts .

Biological Activity

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine is a compound of significant interest in medicinal and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C15H18N2C_{15}H_{18}N_2. The compound consists of a benzyl group and dimethylamine substituents attached to a benzene ring, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound has been investigated for its role as an enzyme inhibitor , where it can bind to the active or allosteric sites of enzymes, altering their activity and potentially leading to therapeutic effects. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be leveraged in therapeutic applications.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : There is ongoing research into the compound's anticancer properties, particularly its ability to interfere with cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes affecting metabolic pathways
AntimicrobialExhibits activity against certain bacterial strains
AnticancerPotential to inhibit cancer cell growth

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound was tested in vitro against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations. This suggests its potential utility in developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound highlighted its interaction with specific metabolic enzymes. The compound was found to effectively inhibit the activity of certain proteases involved in disease pathways. This inhibition could be beneficial in therapeutic contexts where modulation of enzyme activity is desired .

Q & A

Q. What are the common synthetic routes for N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1,4-diaminobenzene derivatives with benzyl and methyl halides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C. Optimization includes:
  • Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity .
  • Yield Maximization : Slow addition of reagents and inert atmosphere (N₂/Ar) reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl vs. methyl groups). Aromatic protons appear at δ 6.5–7.5 ppm, while N-methyl groups resonate near δ 2.8–3.2 ppm .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 281.2) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for studying supramolecular interactions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential amine vapors .
  • Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives of this compound?

  • Methodological Answer :
  • Reaction Path Prediction : Quantum chemical calculations (DFT) model transition states to predict feasible reaction pathways .
  • Descriptor Analysis : Machine learning identifies substituent effects on electronic properties (e.g., HOMO/LUMO levels) for targeted bioactivity .
  • Virtual Screening : Molecular docking (AutoDock Vina) prioritizes derivatives with high binding affinity to biological targets (e.g., enzymes) .

Q. How to resolve contradictions in reported reaction yields when varying substituents in diamine derivatives?

  • Methodological Answer :
  • Controlled Replication : Standardize solvents, catalysts, and temperature across studies .
  • Byproduct Analysis : LC-MS identifies side products (e.g., over-alkylation) that reduce yields .
  • Kinetic Studies : Monitor reaction progress (in situ FTIR) to correlate substituent electronic effects with rate constants .

Q. What strategies optimize catalytic systems for industrial-scale synthesis?

  • Methodological Answer :
  • Heterogeneous Catalysis : Immobilized Pd/C or zeolites enable recyclability and reduce metal leaching .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer and scalability .
  • Process Analytical Technology (PAT) : In-line NMR or Raman spectroscopy ensures real-time quality control .

Q. What methodologies analyze degradation products under oxidative conditions?

  • Methodological Answer :
  • Oxidative Stress Tests : Expose the compound to H₂O₂ or KMnO₄ in aqueous/organic solvents .
  • Advanced Chromatography : UPLC-QTOF-MS separates and identifies quinone derivatives or ring-opening products .
  • EPR Spectroscopy : Detects radical intermediates during oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine

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